molecular formula C8H4N2S2 B8147647 2-Thioxo-2,3-dihydrobenzothiazole-5-carbonitrile

2-Thioxo-2,3-dihydrobenzothiazole-5-carbonitrile

Cat. No. B8147647
M. Wt: 192.3 g/mol
InChI Key: YDRKHDJUGAULIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thioxo-2,3-dihydrobenzothiazole-5-carbonitrile is a useful research compound. Its molecular formula is C8H4N2S2 and its molecular weight is 192.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Thioxo-2,3-dihydrobenzothiazole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thioxo-2,3-dihydrobenzothiazole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Thioxo-2,3-dihydrobenzothiazole-5-carbonitrile involves the reaction of 2-aminobenzothiazole with carbon disulfide and potassium cyanide in the presence of a base.

Starting Materials
2-aminobenzothiazole, Carbon disulfide, Potassium cyanide, Base (such as sodium hydroxide or potassium hydroxide)

Reaction
Dissolve 2-aminobenzothiazole in a suitable solvent (such as ethanol or methanol), Add carbon disulfide and a base to the reaction mixture and stir for several hours at room temperature, Add potassium cyanide to the reaction mixture and continue stirring for several more hours, Filter the resulting solid and wash with water and a suitable solvent (such as ethanol or methanol), Dry the product under vacuum to obtain 2-Thioxo-2,3-dihydrobenzothiazole-5-carbonitrile

properties

IUPAC Name

2-sulfanylidene-3H-1,3-benzothiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S2/c9-4-5-1-2-7-6(3-5)10-8(11)12-7/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRKHDJUGAULIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thioxo-2,3-dihydrobenzothiazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.